N-(2-chlorophenyl)-4-isopropylbenzamide

Beta-Adrenergic Receptor Functional Antagonism Guinea Pig Tissue Assay

Identifying selective β-adrenergic probes without cholinergic off-target effects is challenging. N-(2-chlorophenyl)-4-isopropylbenzamide directly addresses this need: • β1-AR Kd 120 nM, 2.5-fold selective over β2-AR (Kd 295 nM) • No acetylcholinesterase inhibition at 26 µM, eliminating cholinergic confounds • Validated SAR intermediate: 8.3-fold affinity gain over unsubstituted N-phenylbenzamide Supplied with full QC documentation for reproducible cardiovascular pharmacology research.

Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
Cat. No. B263665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-isopropylbenzamide
Molecular FormulaC16H16ClNO
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C16H16ClNO/c1-11(2)12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)
InChIKeyXKBFKRBFVXCBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorophenyl)-4-isopropylbenzamide: A Benzanilide Derivative for Beta-Adrenergic Receptor Research and Procurement


N-(2-chlorophenyl)-4-isopropylbenzamide (CAS: not assigned, Molecular Weight: 273.75 g/mol) is a synthetic organic compound belonging to the benzanilide class. It is characterized by a benzamide core with a 2-chlorophenyl substituent on the nitrogen atom and an isopropyl group at the para-position of the phenyl ring . This specific substitution pattern has been associated with quantifiable, moderate binding affinity for the beta-1 and beta-2 adrenergic receptors in functional tissue assays, a property that differentiates it from the broader class of benzamides which exhibit a wide range of biological activities including antimicrobial and antitumor effects .

Why N-(2-chlorophenyl)-4-isopropylbenzamide Cannot Be Replaced by Generic Analogs in Beta-Adrenergic Assays


The benzamide scaffold is pharmacologically promiscuous, with numerous derivatives showing activity across a broad spectrum of targets including acetylcholinesterase, adenosine receptors, and various kinases. Generic substitution based solely on the core structure is therefore a high-risk procurement strategy, as even minor modifications to the benzamide ring system can ablate or significantly alter target engagement . The specific combination of a 2-chloro group and a 4-isopropyl substituent in N-(2-chlorophenyl)-4-isopropylbenzamide is directly linked to its selective, albeit moderate, antagonism of beta-1 and beta-2 adrenergic receptors, a pharmacological profile that is not a class effect and must be verified with the specific, characterized compound.

Quantitative Differentiation of N-(2-chlorophenyl)-4-isopropylbenzamide: A Comparative Analysis of Beta-Adrenergic Binding and Functional Activity


Beta-1 vs. Beta-2 Adrenergic Receptor Antagonism: A Direct Head-to-Head Comparison in Functional Tissue Assays

N-(2-chlorophenyl)-4-isopropylbenzamide exhibits a measurable, direct differential in functional antagonism between the beta-1 and beta-2 adrenergic receptors. A direct head-to-head comparison within the same study shows the compound is approximately 2.5-fold more potent as an antagonist at the beta-1 adrenergic receptor than at the beta-2 adrenergic receptor, based on functional tissue assays in guinea pigs [1].

Beta-Adrenergic Receptor Functional Antagonism Guinea Pig Tissue Assay

Structural Determinants of Functional Selectivity: The Role of the 2-Chloro and 4-Isopropyl Substituents

A class-level inference can be drawn by comparing the activity of N-(2-chlorophenyl)-4-isopropylbenzamide to a closely related benzanilide analog that lacks both the 2-chloro and 4-isopropyl substituents. An unsubstituted N-phenylbenzamide analog has been reported to exhibit significantly lower affinity for the beta-1 adrenergic receptor (Kd = 1000 nM) compared to N-(2-chlorophenyl)-4-isopropylbenzamide (Kd = 120 nM) [1].

Structure-Activity Relationship (SAR) Beta-Adrenergic Benzanilide

Inactivity at Off-Target Receptors: A Critical Negative Control Profile for Beta-Adrenergic Studies

The specificity of N-(2-chlorophenyl)-4-isopropylbenzamide is further defined by its lack of activity at key off-target receptors. While the compound has a defined beta-adrenergic profile, supporting evidence confirms it is inactive against acetylcholinesterase, exhibiting 'No inhibition' at a concentration of 26 µM . This is a critical piece of negative data that distinguishes it from other benzamides that may possess cholinergic activity, which would confound results in beta-adrenergic research.

Selectivity Profile Negative Control Off-Target Activity

Validated Research and Procurement Applications for N-(2-chlorophenyl)-4-isopropylbenzamide


Calibration of Beta-1 vs. Beta-2 Adrenergic Responses in Cardiovascular Research

Procure N-(2-chlorophenyl)-4-isopropylbenzamide for use as a defined pharmacological tool to differentiate beta-1 and beta-2 adrenergic contributions in cardiovascular tissues. Its 2.5-fold selectivity for beta-1 over beta-2 receptors in functional tissue assays (Kd 120 nM vs 295 nM) [1] provides a quantifiable benchmark for validating experimental models and for comparing the efficacy of novel, more selective compounds.

Structure-Activity Relationship (SAR) Studies on Benzanilide Derivatives for Beta-Adrenergic Targets

Acquire this compound as a key reference standard for SAR campaigns focused on optimizing beta-adrenergic receptor affinity. The 8.3-fold increase in beta-1 affinity over an unsubstituted N-phenylbenzamide analog (Kd 120 nM vs 1000 nM) [1] serves as a foundational data point. This compound represents a specific, characterized intermediate that is essential for understanding the additive or synergistic contributions of the 2-chloro and 4-isopropyl substituents to receptor binding and functional activity.

Experimental Design Requiring Exclusion of Cholinergic Interference

Select N-(2-chlorophenyl)-4-isopropylbenzamide for beta-adrenergic studies in biological systems where cholinergic signaling is present and could be a confounding variable. The documented inactivity against acetylcholinesterase at 26 µM [1] minimizes the risk of off-target effects, allowing researchers to attribute observed physiological or cellular responses more confidently to adrenergic pathway modulation. This reduces the need for additional control compounds and streamlines experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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